

# Navigating the Therapeutic Window of T-448: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | T-448     |           |
| Cat. No.:            | B15583452 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic window of **T-448** (belrestotug/EOS-448), a potent anti-TIGIT monoclonal antibody, with other leading anti-TIGIT candidates: domvanalimab and vibostolimab. This analysis is based on publicly available preclinical and clinical data.

Disclaimer: The therapeutic agent "**T-448**" has been associated with both an anti-TIGIT antibody (belrestotug/EOS-448) and a lysine-specific demethylase 1 (LSD1) inhibitor. This guide focuses on the anti-TIGIT antibody, which is the subject of more extensive recent research and clinical development.

## At a Glance: Comparative Overview of Anti-TIGIT Antibodies

The therapeutic landscape of immuno-oncology is rapidly evolving, with the TIGIT (T-cell immunoreceptor with immunoglobulin and ITIM domains) checkpoint emerging as a promising target. Several monoclonal antibodies are in development, each with distinct characteristics that may influence their therapeutic window. This guide focuses on a comparative analysis of three prominent anti-TIGIT antibodies:

 T-448 (Belrestotug/EOS-448): An Fc-active human IgG1 monoclonal antibody designed to engage Fcy receptors, leading to the depletion of TIGIT-expressing regulatory T cells (Tregs) and activation of effector immune cells.[1][2]



- Domvanalimab: An Fc-silent humanized IgG1 monoclonal antibody designed to block the TIGIT pathway without depleting TIGIT-expressing cells, potentially offering a different safety and efficacy profile.[3][4][5]
- Vibostolimab: A humanized IgG1 monoclonal antibody that also engages the Fcy receptor, aiming to enhance anti-tumor immunity through a mechanism similar to belrestotug.[6]

## In Vivo Performance: A Data-Driven Comparison

The following tables summarize key preclinical and clinical findings for **T-448** (belrestotug), domvanalimab, and vibostolimab, offering a comparative view of their in vivo efficacy and safety profiles.

Preclinical Efficacy in Syngeneic Mouse Models

| Parameter                                         | T-448 (Belrestotug)<br>Surrogate                      | Domvanalimab<br>Surrogate (Fc-<br>silent)                                                              | Vibostolimab<br>Surrogate                                         |
|---------------------------------------------------|-------------------------------------------------------|--------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------|
| Mouse Model                                       | CT26 (colorectal carcinoma)[7][8][9][10]              | MC38 (colon adenocarcinoma)[11]                                                                        | Syngeneic tumor model[12]                                         |
| Dosing Regimen                                    | Twice a week for 3 weeks (i.p.)[7]                    | Not specified                                                                                          | Not specified                                                     |
| Monotherapy Anti-<br>Tumor Activity               | Significant tumor growth inhibition[7]                | Enhanced tumor control when combined with anti-PD-1[11]                                                | Showed anti-tumor responses[12]                                   |
| Combination Therapy<br>(with anti-PD-1/PD-<br>L1) | Enhanced efficacy<br>and tumor<br>regression[7]       | Enhanced tumor control[11]                                                                             | Not specified                                                     |
| Key Mechanistic<br>Finding                        | Depletion of Tregs, activation of effector T cells[1] | Activation of tumor-<br>specific precursor-<br>exhausted CD8+ T<br>cells without Treg<br>depletion[11] | Activation of cytotoxic T cells and antigen- presenting cells[12] |



**Clinical Efficacy and Safety Overview** 

| Parameter                       | T-448 (Belrestotug)                                                                                                                                                                                          | Domvanalimab                                                                                                                                              | Vibostolimab                                                                                                            |
|---------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Fc Functionality                | Fc-active (IgG1)[1][2]                                                                                                                                                                                       | Fc-silent[3][4][5]                                                                                                                                        | Fc-active (IgG1)[6]                                                                                                     |
| Key Clinical Trials             | GALAXIES Lung-201<br>(Phase 2), TIG-006<br>(Phase 1/2)[13][14]                                                                                                                                               | ARC-7 (Phase 2),<br>ARC-10 (Phase 3),<br>EDGE-Gastric (Phase<br>2)[4][5][15]                                                                              | KEYVIBE program<br>(Phase 1/2/3)[6]                                                                                     |
| Reported Efficacy<br>Highlights | Showed preliminary signs of clinical activity as monotherapy and in combination.[2] However, a Phase 2 trial (GALAXIES Lung-201) failed to meet its PFS endpoint, leading to termination of the program.[14] | In combination with an anti-PD-1 antibody, showed improved overall survival in NSCLC (ARC-10) and promising PFS in upper GI cancers (EDGE-Gastric).[4][5] | In combination with pembrolizumab, did not show a significant improvement in PFS in metastatic NSCLC (KeyVibe-002).[16] |
| Reported Safety<br>Profile      | Generally well- tolerated in early studies.[2] The combination with dostarlimab had an increase in immune- related adverse effects.[14]                                                                      | Generally well-tolerated with a safety profile consistent with known immune checkpoint inhibitors. [5]                                                    | Safety profile<br>comparable to<br>pembrolizumab<br>monotherapy in some<br>studies.[6]                                  |

### **Signaling Pathways and Experimental Workflows**

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.

#### T-448 (Belrestotug) Mechanism of Action





Click to download full resolution via product page

Caption: T-448 (Belrestotug) blocks the TIGIT-PVR inhibitory pathway and depletes Tregs.

#### **Domvanalimab Mechanism of Action**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. iTeos Reports First Quarter 2024 Financial Results and [globenewswire.com]
- 3. arcusbio.com [arcusbio.com]
- 4. Arcus Biosciences Arcus Biosciences Announces that Domvanalimab Plus Zimberelimab Improved Overall Survival in ARC-10, a Randomized Study in Patients with PD-L1-High Non-Small Cell Lung Cancer [investors.arcusbio.com]
- 5. gilead.com [gilead.com]
- 6. The KEYVIBE program: vibostolimab and pembrolizumab for the treatment of advanced malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 7. mereobiopharma.com [mereobiopharma.com]
- 8. Effective Anti-tumor Response by TIGIT Blockade Associated With FcγR Engagement and Myeloid Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 10. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Pharmacological and structural characterization of vibostolimab, a novel anti-TIGIT blocking antibody for cancer immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Another TIGIT bites the dust | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. merck.com [merck.com]
- To cite this document: BenchChem. [Navigating the Therapeutic Window of T-448: An In Vivo Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15583452#in-vivo-validation-of-t-448-therapeutic-window]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com